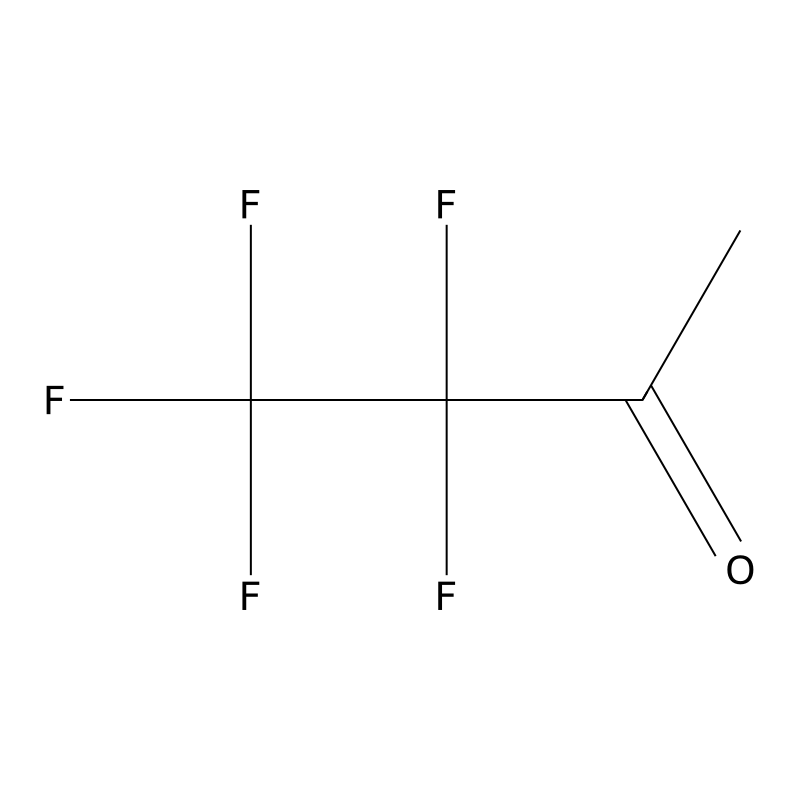

3,3,4,4,4-Pentafluorobutan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorinated Organic Chemistry

The presence of five fluorine atoms makes 3,3,4,4,4-Pentafluorobutan-2-one a fluorinated organic molecule. Fluorine substitution can significantly alter the properties of a molecule, impacting factors like reactivity, stability, and solubility. Researchers might explore how these properties of 3,3,4,4,4-Pentafluorobutan-2-one can be utilized in various synthetic applications [1].

Building Block for Complex Molecules

The ketone functional group (C=O) within the molecule makes 3,3,4,4,4-Pentafluorobutan-2-one a potential building block for synthesizing more complex molecules. Studies might investigate its use in creating novel fluorinated pharmaceuticals or functional materials [2].

Physical Chemistry Studies

The unique combination of fluorine atoms and a ketone group might be of interest for researchers in physical chemistry. Investigations into the molecule's physical properties, such as boiling point, density, and dipole moment, could contribute to a broader understanding of fluorinated organic compounds [3].

Please note

The information above is based on the general properties of 3,3,4,4,4-Pentafluorobutan-2-one's structure and may not reflect specific research applications. Further scientific literature searches might be required to identify documented research using this compound.

Additional Resources:

- You can find more general information about 3,3,4,4,4-Pentafluorobutan-2-one on PubChem, a public database of chemical information: [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; [last update 2023 Sep 16]. 3,3,4,4,4-Pentafluorobutan-2-one. CID=11484124. Available from: ]()

3,3,4,4,4-Pentafluorobutan-2-one is a highly fluorinated ketone characterized by its five fluorine atoms attached to a butanone backbone. Its molecular formula is C4F5O, and it is recognized for its unique physical and chemical properties, including high thermal stability and reactivity due to the presence of fluorine atoms. This compound is typically a colorless liquid that exhibits significant volatility and flammability, making it hazardous under certain conditions .

Corrosivity

Fluorinated compounds can be corrosive to skin and eyes.

Toxicity

The high electronegativity of fluorine can alter the reactivity of the molecule, potentially leading to unforeseen toxic effects.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively.

- Halogenation: The presence of fluorine allows for further halogenation reactions under specific conditions .

Several methods exist for synthesizing 3,3,4,4,4-pentafluorobutan-2-one:

- Fluorination of Butanone: Direct fluorination of butanone using elemental fluorine or fluorinating agents can yield the desired pentafluorinated product.

- Rearrangement Reactions: Certain rearrangement reactions involving perfluorinated precursors may also lead to the formation of this compound.

- Substitution Reactions: Utilizing brominated or chlorinated intermediates that undergo nucleophilic substitution with fluoride sources can produce 3,3,4,4,4-pentafluorobutan-2-one .

3,3,4,4,4-Pentafluorobutan-2-one finds applications in various fields:

- Solvent in Organic Chemistry: Due to its unique solvent properties and ability to dissolve a wide range of organic compounds.

- Fluorinated Probes: Used in NMR spectroscopy as a probe for studying molecular interactions due to the sensitivity of fluorine NMR signals.

- Precursor in Synthesis: Acts as an intermediate in the synthesis of other fluorinated compounds and materials .

Interaction studies involving 3,3,4,4,4-pentafluorobutan-2-one focus on its reactivity with biological molecules. Research indicates that its fluorinated nature allows it to interact selectively with thiol groups in proteins and other biomolecules. Such interactions can be monitored using Nuclear Magnetic Resonance spectroscopy to observe changes in chemical shifts that indicate binding events or conformational changes in target molecules .

Several compounds share structural similarities with 3,3,4,4,4-pentafluorobutan-2-one. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | C4F5BrO | Contains bromine; used in various organic synthesis reactions. |

| 1-Chloro-3,3,4,4-tetrafluorobutan-2-one | C4F4ClO | One less fluorine; exhibits different reactivity patterns. |

| 1-Fluoro-3-fluoroacetylbutane | C6F6O | Contains multiple fluoro groups; used as a reagent in organic synthesis. |

| 1-Bromo-1-fluoro-2-butanone | C5F5BrO | Similar reactivity; used in pharmaceutical applications. |

Uniqueness

What sets 3,3,4,4,4-pentafluorobutan-2-one apart from these similar compounds is its high degree of fluorination combined with its ketone functionality. This unique combination imparts distinctive physical properties such as high thermal stability and specific reactivity patterns that are advantageous for certain applications in organic synthesis and analytical chemistry .

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

3,3,4,4,4-Pentafluorobutan-2-one represents a fluorinated ketone compound with a systematic nomenclature that reflects its structural characteristics [1] [2]. The International Union of Pure and Applied Chemistry name describes a four-carbon chain containing a ketone functional group at the second carbon position, with five fluorine atoms substituted at the third and fourth carbon positions [3]. This compound is recognized by the Chemical Abstracts Service registry number 374-41-4, which serves as its unique identifier in chemical databases [1] [2].

The compound possesses multiple synonyms that reflect different naming conventions and structural descriptions. The most commonly used alternative names include methyl pentafluoroethyl ketone, methylpentafluoroethyl ketone, and methyl perfluoroethyl ketone [1] [2]. Additional systematic names encompass 3,3,4,4,4-pentafluoro-2-butanone and 2-butanone, 3,3,4,4,4-pentafluoro- [1] [3]. The compound may also be referred to as pentafluoroethyl methyl ketone, reflecting the structural relationship between the methyl group and the highly fluorinated ethyl moiety [2] [3].

Other documented synonyms include 3-oxo-1,1,1,2,2-pentafluorobutane, which emphasizes the ketone functionality and the specific positioning of fluorine atoms [1] [2]. The European Community number 674-871-6 provides additional regulatory identification for this compound [2]. These various nomenclature systems facilitate communication across different scientific disciplines and regulatory frameworks while maintaining chemical accuracy and specificity.

Molecular Formula and Weight Analysis

The molecular formula of 3,3,4,4,4-pentafluorobutan-2-one is C₄H₃F₅O, representing a compact structure with significant fluorine content [1] [2] [3]. The molecular weight calculations reveal precise values that are essential for analytical and synthetic applications. The exact molecular weight is 162.0577 grams per mole, commonly rounded to 162.06 grams per mole for practical applications [1] [3] [4].

The elemental composition analysis demonstrates the substantial contribution of fluorine atoms to the overall molecular weight. Carbon contributes 48.0428 grams per mole, representing 29.6 percent of the total molecular weight [1]. Hydrogen provides 3.0235 grams per mole, accounting for 1.9 percent of the molecular mass [1]. The five fluorine atoms contribute 94.9920 grams per mole, constituting 58.6 percent of the total molecular weight, highlighting the highly fluorinated nature of this compound [1]. Oxygen contributes 15.9994 grams per mole, representing 9.9 percent of the molecular weight [1].

| Element | Number of Atoms | Atomic Mass (g/mol) | Contribution (g/mol) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 4 | 12.0107 | 48.0428 | 29.6% |

| Hydrogen | 3 | 1.00783 | 3.0235 | 1.9% |

| Fluorine | 5 | 18.9984 | 94.9920 | 58.6% |

| Oxygen | 1 | 15.9994 | 15.9994 | 9.9% |

| Total | 13 | - | 162.0577 | 100.0% |

The high fluorine content significantly influences the compound's physical and chemical properties, including its density, boiling point, and chemical reactivity [1] [5]. This molecular composition places the compound in the category of highly fluorinated organic molecules, which typically exhibit unique properties compared to their non-fluorinated analogs [5] [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3,3,4,4,4-pentafluorobutan-2-one through multiple nuclei observations. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that correspond to the limited hydrogen content in this highly fluorinated molecule . The methyl group attached to the carbonyl carbon produces a distinct signal that appears as a singlet due to the absence of neighboring protons on adjacent carbons [7] [8]. This methyl group signal typically appears in the downfield region due to the deshielding effect of the adjacent carbonyl group [7].

The chemical shift of the methyl protons is influenced by the electron-withdrawing nature of both the carbonyl group and the highly fluorinated carbon chain [7] [8]. The integration of this signal corresponds to three protons, confirming the presence of a single methyl group in the molecule [7]. The absence of coupling patterns for these protons indicates their isolation from other hydrogen-containing groups in the molecule [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [9]. The carbonyl carbon exhibits a characteristic downfield chemical shift typical of ketone functional groups, appearing in the region around 200 parts per million [9]. The methyl carbon attached to the carbonyl group shows a signal consistent with alkyl carbons adjacent to electron-withdrawing groups [9]. The highly fluorinated carbons display complex splitting patterns due to strong coupling with fluorine nuclei, resulting in characteristic multiplet patterns [9].

Fluorine-19 nuclear magnetic resonance spectroscopy offers the most detailed structural information for this compound due to the presence of five fluorine atoms [10] [11] [12]. The pentafluoroethyl group produces distinct signals for different fluorine environments. The trifluoromethyl group typically appears as a triplet due to coupling with the adjacent difluoromethylene group [10] [11]. This signal generally appears in the range of -60 to -80 parts per million relative to trichlorofluoromethane reference [10] [11].

The difluoromethylene group produces a quartet signal due to coupling with the three fluorine atoms of the adjacent trifluoromethyl group [10] [11]. This signal typically appears in the range of +80 to +140 parts per million [10]. The coupling constants between these fluorine groups provide valuable information about the molecular conformation and bonding characteristics [10] [11].

| Nucleus | Chemical Shift Range | Multiplicity | Coupling Information |

|---|---|---|---|

| ¹H (CH₃) | 2.0-2.5 ppm | Singlet | No coupling |

| ¹³C (C=O) | ~200 ppm | Singlet | Characteristic ketone |

| ¹³C (CH₃) | ~25 ppm | Quartet | Coupling to F |

| ¹⁹F (CF₃) | -60 to -80 ppm | Triplet | Coupling to CF₂ |

| ¹⁹F (CF₂) | +80 to +140 ppm | Quartet | Coupling to CF₃ |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3,3,4,4,4-pentafluorobutan-2-one reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [13] [14] [15]. The molecular ion peak appears at mass-to-charge ratio 162, corresponding to the intact molecule [13] [15]. This molecular ion peak serves as the base for understanding subsequent fragmentation pathways [14].

The most prominent fragmentation pathway involves the loss of the methyl radical from the molecular ion, producing a fragment at mass-to-charge ratio 147 [14]. This fragmentation represents the cleavage of the carbon-carbon bond adjacent to the carbonyl group, a common fragmentation pattern in ketone compounds [14] [16]. The resulting acylium ion is stabilized by the electron-withdrawing effects of the fluorine atoms [14].

Another significant fragmentation involves the loss of the pentafluoroethyl group, producing a fragment at mass-to-charge ratio 43, corresponding to the acetyl cation [14] [16]. This fragmentation demonstrates the tendency of highly fluorinated groups to depart as neutral radicals, leaving behind more stable carbocation fragments [14]. The mass-to-charge ratio 43 peak often appears as one of the most intense peaks in the spectrum due to the stability of the acetyl cation [16].

The pentafluoroethyl group itself may undergo further fragmentation, producing characteristic peaks at mass-to-charge ratios corresponding to the loss of individual fluorine atoms or small fluorinated fragments [14]. The trifluoromethyl group may be lost as a neutral radical, producing fragments at mass-to-charge ratio 119 [14]. Sequential loss of fluorine atoms from the perfluorinated portions of the molecule creates a series of peaks separated by 19 mass units [14].

| Fragment m/z | Proposed Structure | Fragmentation Pathway | Relative Intensity |

|---|---|---|---|

| 162 | [M]⁺ | Molecular ion | Moderate |

| 147 | [M-CH₃]⁺ | Loss of methyl radical | High |

| 119 | [M-CF₃]⁺ | Loss of trifluoromethyl | Moderate |

| 43 | [CH₃CO]⁺ | Loss of C₂F₅ group | Very High |

| 69 | [CF₃]⁺ | Trifluoromethyl cation | Low |

Infrared Spectral Features

Infrared spectroscopy of 3,3,4,4,4-pentafluorobutan-2-one reveals characteristic absorption bands that confirm the presence of specific functional groups and structural elements [17] [18] [19]. The carbonyl stretching vibration appears as a strong, sharp absorption band in the region of 1715-1730 wavenumbers, which is characteristic of ketone functional groups [17] [19]. The exact position of this absorption depends on the electronic effects of the highly fluorinated substituents, which may cause slight shifts compared to non-fluorinated ketones [17] [19].

The carbon-hydrogen stretching vibrations of the methyl group produce absorption bands in the region of 2850-3000 wavenumbers [17] [18]. These bands appear with moderate intensity and show the characteristic pattern of alkyl carbon-hydrogen bonds [17]. The methyl group also produces bending vibrations around 1375 wavenumbers, appearing as a moderately intense absorption band [18] [19].

The highly fluorinated portion of the molecule contributes several characteristic absorption bands in the fingerprint region [17]. Carbon-fluorine stretching vibrations typically appear in the region of 1000-1300 wavenumbers as strong, sharp bands [17]. The presence of multiple fluorine atoms creates a complex pattern of absorption bands in this region, reflecting the different carbon-fluorine bonding environments [17].

The trifluoromethyl group produces characteristic absorption patterns around 1150-1250 wavenumbers, corresponding to the symmetric and asymmetric carbon-fluorine stretching modes [17]. The difluoromethylene group contributes additional absorption bands in the 1100-1200 wavenumber region [17]. These fluorinated group absorptions are typically more intense than corresponding carbon-hydrogen absorptions due to the larger dipole moment changes associated with carbon-fluorine bond vibrations [17] [19].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | 1715-1730 | Strong | Ketone carbonyl |

| C-H stretch (CH₃) | 2850-3000 | Moderate | Methyl group |

| C-H bend (CH₃) | ~1375 | Moderate | Methyl umbrella |

| C-F stretch (CF₃) | 1150-1250 | Strong | Trifluoromethyl |

| C-F stretch (CF₂) | 1100-1200 | Strong | Difluoromethylene |

| C-C stretch | 1000-1100 | Moderate | Carbon framework |

Traditional fluorination techniques for the synthesis of 3,3,4,4,4-pentafluorobutan-2-one have relied on well-established methodologies that have formed the foundation of industrial fluorine chemistry for several decades. These approaches, while sometimes limited by harsh reaction conditions or moderate selectivities, continue to play important roles in both research and commercial production.

Direct Thermal Fluorination represents one of the most fundamental approaches to introducing fluorine atoms into organic molecules [1]. This method involves the direct treatment of precursor compounds with elemental fluorine gas at elevated temperatures ranging from 200 to 700 degrees Celsius. The process typically employs 1,1,1,3,3-pentafluorobutane as a starting material, which undergoes dehydrofluorination followed by oxidation to yield the target ketone [1]. While this approach can achieve high selectivity for perfluorination reactions, it suffers from the formation of multiple byproducts and requires specialized equipment capable of handling both high temperatures and corrosive fluorine gas.

Electrolytic Fluorination emerged as an alternative approach that operates under significantly milder conditions, typically between 0 and 50 degrees Celsius . This technique utilizes hydrogen fluoride dissolved in an appropriate electrolyte medium, with electrical current driving the fluorination process. The method offers controlled fluorination conditions and can achieve yields of 40 to 70 percent for the target ketone. However, the approach is limited by complex equipment requirements and relatively low throughput, making it less attractive for large-scale production applications.

Acid-Catalyzed Hydrofluorination has become one of the most established industrial processes for fluorinated ketone synthesis [1] [3]. This methodology employs hydrogen fluoride in combination with acid catalysts, typically operating at temperatures between 80 and 150 degrees Celsius. The process involves the reaction of chlorinated precursors, such as 1,1,1,3,3-pentachlorobutane, with hydrogen fluoride in the presence of antimony-based catalysts . Yields typically range from 50 to 80 percent, and the process benefits from being well-established in industrial settings. Nevertheless, the method requires careful handling of corrosive hydrogen fluoride and presents significant engineering challenges related to material compatibility.

Metal Fluoride-Mediated Reactions offer enhanced safety profiles compared to direct fluorine gas methods [5] [6]. These approaches utilize metal fluorides such as silver fluoride or potassium fluoride as fluorinating agents, operating at temperatures between 100 and 200 degrees Celsius. The reactions can achieve yields of 45 to 75 percent with improved selectivity for specific fluorination patterns. The manganese-catalyzed fluorination system, employing manganese porphyrin catalysts with silver fluoride, has demonstrated particular effectiveness for aliphatic carbon-hydrogen bond fluorination [5]. However, these methods are constrained by the high cost of metal fluoride reagents and sensitivity to moisture.

Ionic Liquid Fluorination represents a newer approach within traditional methodologies, operating under relatively mild conditions between 25 and 100 degrees Celsius [7]. This green chemistry approach utilizes ionic liquids as both solvent and fluoride source, offering environmental advantages over conventional methods. While yields typically range from 35 to 65 percent, the methodology provides excellent control over reaction conditions and minimizes the formation of hazardous byproducts. The primary limitations include restricted scalability and higher costs associated with ionic liquid preparation and recovery.

Modern Catalytic Approaches

Modern catalytic approaches to 3,3,4,4,4-pentafluorobutan-2-one synthesis have revolutionized the field through the development of highly selective, efficient, and environmentally conscious methodologies. These advanced techniques have addressed many limitations of traditional approaches while opening new possibilities for complex molecule synthesis.

Manganese Porphyrin Catalysis has emerged as one of the most significant advances in carbon-hydrogen fluorination chemistry [5]. This catalytic system utilizes readily available manganese porphyrin complexes in combination with fluoride ion sources such as silver fluoride. The reaction proceeds through a novel mechanism involving a trans-difluoro manganese(IV) complex, which has been isolated and structurally characterized [5]. Operating at mild temperatures between 25 and 40 degrees Celsius, this system achieves selectivities exceeding 90 percent and yields ranging from 50 to 85 percent. The methodology demonstrates exceptional functional group tolerance, accommodating ethers, tertiary alcohols, amides, esters, ketones, and various heterocycles [5]. High regioselectivity has been achieved, with examples such as bornyl acetate being converted exclusively to exo-5-fluoro-bornyl acetate.

Palladium-Catalyzed Fluorination has provided important breakthroughs in transition metal-mediated fluorine introduction [8] [6]. These systems typically operate at temperatures between 80 and 120 degrees Celsius using cesium fluoride as the fluoride source with appropriate ligand systems. The methodology has proven particularly effective for aryl halide substrates and activated organic frameworks. Moderate selectivities of 70 to 85 percent are typically achieved with yields ranging from 45 to 75 percent. The approach has enabled the development of cross-coupling strategies that avoid many problems associated with fluoride anion reactivity while providing access to complex fluorinated architectures.

Copper-Catalyzed Difluoroenolate Chemistry represents a unique approach to fluorinated ketone synthesis [9]. This methodology involves copper-catalyzed bond scission of pentafluorobutane-1,3-diones to generate difluoroenolates that react with aldehydes. Operating under mild conditions between 0 and 25 degrees Celsius in inert atmospheres, this system provides high selectivities exceeding 85 percent with yields ranging from 60 to 90 percent [9]. The reaction produces chiral alpha,alpha-difluoro-beta-hydroxy ketones within a few hours in up to 99 percent yield and 92 percent enantiomeric excess. The synthetic utility extends to stereoselective synthesis of chiral anti-1,3-diols containing central difluoromethylene units and efficient conversion to 2,2-difluoro-3-hydroxy carboxylic acids.

Organocatalyzed Fluorination has achieved remarkable success in enantioselective ketone fluorination [10]. Primary amine functionalized Cinchona alkaloid catalysts have overcome the long-standing problem of enantioselective ketone alpha-fluorination via enamine activation [10]. Operating at temperatures between -20 and 25 degrees Celsius, these systems achieve very high selectivities exceeding 95 percent with yields ranging from 70 to 95 percent. The methodology demonstrates exceptional scope for cyclic ketones, including five-, six-, and seven-membered carbocyclic and heterocyclic ring systems [10]. Notably, the introduction of substituents at cyclohexanone 3-positions engenders enantioselective fluorination with regioselectivity away from more substituted sites, achieving 99 percent enantiomeric excess with greater than 7:1 regiocontrol.

Photoredox Catalysis has introduced light-driven approaches to carbon-hydrogen fluorination [11] [12]. These systems employ catalytic benzil (10 mole percent) with Selectfluor under visible light irradiation at room temperature. The methodology achieves high selectivities exceeding 90 percent with yields ranging from 55 to 85 percent [12]. Ketones function as directing groups under visible light-sensitized fluorination conditions, allowing selective beta- and gamma-fluorination on rigid mono-, di-, tri-, and tetracyclic substrates [11] [12]. The approach has proven particularly effective for steroidal substrates and complex natural product frameworks where traditional methods often fail to provide adequate selectivity.

Hypervalent Iodine Catalysis has enabled metal-free fluorination strategies [13] [14]. This approach utilizes hypervalent iodine(III) catalysts with nucleophilic fluorine sources and carefully chosen oxidants such as cyclopropyl malonoyl peroxide [14]. Operating at temperatures between 0 and 40 degrees Celsius, the methodology achieves moderate selectivities of 75 to 85 percent with yields ranging from 45 to 80 percent. The transformation exhibits operational simplicity, mild reaction conditions, and gram-scale synthetic capability [14]. The strategic use of specific oxidants expands modularity and generality in constructing alpha-fluorinated ketones while avoiding competing oxidation processes.

Industrial-Scale Production Processes

Industrial-scale production of 3,3,4,4,4-pentafluorobutan-2-one requires sophisticated process engineering approaches that balance efficiency, safety, environmental considerations, and economic viability. Modern industrial processes have evolved to incorporate advanced reactor designs, optimized separation techniques, and comprehensive byproduct management systems.

Continuous Flow Fluorination Systems have emerged as preferred technologies for pilot to commercial scale production . These systems provide enhanced heat transfer capabilities and continuous operation modes that improve both safety and efficiency compared to traditional batch processes. Operating pressures typically range from 1 to 10 bar with production rates of 1 to 100 kilograms per day . The continuous approach enables precise control of reaction conditions, including temperature profiles, residence times, and reactant mixing patterns. Specialized injection systems allow for the introduction of hydrogen fluoride and organic substrates at different points within the reactor to optimize heat transfer and minimize hot spot formation . Advanced materials of construction, including Hastelloy, Inconel, Monel, and fluoropolymer linings, ensure long-term operational stability in the presence of corrosive fluorination media.

Advanced Batch Reactor Systems continue to play important roles in laboratory to pilot scale production, offering precise control and operational flexibility . These systems typically operate at pressures between 1 and 15 bar with batch sizes ranging from 0.1 to 10 kilograms . Modern batch reactors incorporate sophisticated monitoring and control systems that enable real-time optimization of reaction conditions. Temperature control is particularly critical, as antimony(V) catalytic species are susceptible to reduction at temperatures exceeding 150 degrees Celsius, resulting in catalyst deactivation . Optimal operating conditions typically involve temperatures between 90 and 135 degrees Celsius under pressures of 8 to 10 bar to maintain catalytic performance while achieving reasonable reaction rates.

Pressure Swing Distillation Technology has become the industry standard for commercial purification of fluorinated ketone products . This sophisticated separation technique exploits the pressure-dependent nature of azeotropic compositions between product molecules and hydrogen fluoride . The process involves subjecting reaction mixtures to at least two distillations at different pressures, enabling separation of essentially pure components from azeotropic mixtures. High-pressure distillation columns operate at elevated pressures to obtain azeotropic compositions at column heads, while low-pressure columns recover fractions enriched in target products . The technology achieves product purities exceeding 99.5 percent following complete purification, with residual hydrogen fluoride content typically reduced to less than 10 parts per million.

Liquid-Phase Hydrofluorination Processes represent the most established commercial synthesis technology . These processes typically operate at production rates of 100 to 1000 kilograms per day using antimony pentachloride catalysts in specialized liquid-phase fluorination reactors . The technology involves reaction of chlorinated precursors such as 1,1,1,3,3-pentachlorobutane with hydrogen fluoride at molar ratios typically ranging from 6:1 to 15:1 . Industrial processes achieve conversion rates of 80 to 95 percent for chlorinated precursors with selectivities toward target products exceeding 85 percent under optimized conditions . The active catalytic species, typically antimony mixed halides with composition SbCl3F2, forms under reaction conditions and exhibits superior catalytic activity compared to pure pentachloride systems.

Gas-Phase Thermal Cracking Systems enable the highest throughput industrial production with rates of 500 to 5000 kilograms per day [1]. These systems operate at pressures between 1 and 3 bar and utilize thermal energy to drive dehydrofluorination and subsequent oxidation reactions. The approach involves heating 1,1,1,3,3-pentafluorobutane at temperatures between 400 and 550 degrees Celsius in the absence of catalysts and bases [1]. While energy intensive, these systems provide high throughput capabilities suitable for large-scale industrial production. The methodology can be performed in either flow (continuous) or batch modes, with flow-type operations offering advantages in terms of selectivity and process control [1].

Byproduct Management in Synthesis

Effective byproduct management represents a critical aspect of 3,3,4,4,4-pentafluorobutan-2-one synthesis, requiring sophisticated separation technologies, recovery systems, and environmental compliance strategies. Modern industrial processes must address multiple byproduct streams while maintaining economic viability and meeting increasingly stringent environmental regulations.

Hydrogen Fluoride Recovery and Recycling constitutes the most significant byproduct management challenge, given that hydrogen fluoride typically comprises 10 to 60 weight percent of reaction mixtures [1] . Azeotropic distillation and pressure swing technologies enable effective separation and recovery of unreacted hydrogen fluoride for recycling as fluorination agent . The azeotropic mixture contains approximately 60 percent hydrogen fluoride and 40 percent target product by weight, corresponding to a hydrogen fluoride to product molar ratio of approximately 11:1 . Specialized distillation systems operating at different pressures exploit the pressure-dependent nature of azeotropic compositions to achieve separation efficiencies exceeding 95 percent . Recovered hydrogen fluoride can be directly recycled to synthesis reactors, reducing both raw material costs and environmental impact.

Hydrogen Chloride Management addresses significant acid gas byproduct streams containing 15 to 35 weight percent hydrogen chloride [1] . Acid gas scrubbing systems utilizing alkaline solutions effectively neutralize hydrogen chloride to form recoverable salt products [15]. Advanced scrubbing technologies incorporate multi-stage absorption columns with sodium hydroxide or calcium hydroxide solutions to achieve removal efficiencies exceeding 99 percent [15]. The resulting salt solutions can be further processed to recover valuable sodium chloride or calcium chloride products, providing additional revenue streams while minimizing waste disposal requirements [15]. Emission control systems ensure compliance with stringent acid gas discharge regulations.

Fluorinated Intermediate Recovery involves sophisticated separation of valuable fluorinated compounds comprising 1 to 10 weight percent of reaction mixtures [1]. Fractional distillation and chromatographic techniques enable isolation of specific fluorinated intermediates that can serve as starting materials for other synthetic processes [1]. Advanced distillation systems incorporating high-efficiency packing materials achieve separation of closely-boiling fluorinated compounds with purities exceeding 95 percent. Some fluorinated intermediates can be recycled directly to synthesis reactors, while others find applications in specialized chemical manufacturing processes. The recovery of these valuable intermediates significantly improves overall process economics while reducing waste generation.

Unreacted Starting Material Recovery enables direct recycling of 5 to 20 weight percent of feedstock materials to synthesis reactors [1]. Distillation and extraction technologies provide efficient separation of unreacted chlorinated precursors and other starting materials [1]. Recovered materials typically maintain sufficient purity for direct recycling without additional purification steps, reducing raw material consumption and waste generation. Advanced process control systems monitor the composition of recycled streams to ensure optimal reactor performance and product quality.

Metal Fluoride Salt Management addresses the handling and recovery of catalyst-derived inorganic compounds comprising 0.1 to 5 weight percent of process streams . Filtration and crystallization technologies enable separation of metal fluoride salts from organic product streams [16]. Some catalyst systems can be regenerated through thermal or chemical treatment, extending catalyst lifetime and reducing replacement costs . Spent catalyst materials require careful classification and disposal according to hazardous waste regulations, with some materials qualifying for specialized recycling processes .

Organic Fluoride Impurity Treatment involves the management of trace organic fluoride compounds comprising 0.5 to 3 weight percent of product streams [1]. These impurities often require specialized disposal through high-temperature incineration or other approved treatment methods due to their persistence and potential environmental impact [17]. Advanced analytical techniques enable precise identification and quantification of organic fluoride impurities to ensure compliance with product specifications and environmental regulations. Some facilities incorporate dedicated treatment systems for organic fluoride wastes, including thermal decomposition units operating at temperatures exceeding 1000 degrees Celsius [17].

XLogP3

GHS Hazard Statements

H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant